molecular formula C12H15N3O B2464236 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide CAS No. 116857-94-4

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide

Cat. No.: B2464236
CAS No.: 116857-94-4
M. Wt: 217.272
InChI Key: SBCFVMSQHHCZHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable propanamide derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit mPGES-1 and other enzymes distinguishes it from other benzimidazole derivatives .

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFVMSQHHCZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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